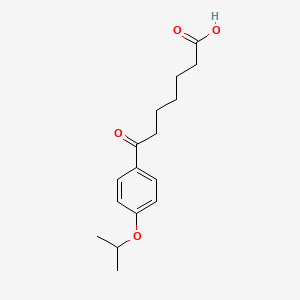

7-Oxo-7-(4-isopropoxyphenyl)heptanoic acid

Description

7-Oxo-7-(4-isopropoxyphenyl)heptanoic acid is an organic compound characterized by a heptanoic acid backbone, which is a seven-carbon chain terminating in a carboxylic acid group. A key feature of this molecule is the ketone group at the seventh carbon, and the presence of a 4-isopropoxyphenyl group attached to this carbonyl carbon.

Below are the physicochemical properties of this compound:

| Property | Value |

| Molecular Formula | C₁₆H₂₂O₄ |

| Molecular Weight | 278.35 g/mol |

| IUPAC Name | 7-(4-isopropoxyphenyl)-7-oxoheptanoic acid |

| CAS Number | 139242-57-8 |

Structure

3D Structure

Propriétés

IUPAC Name |

7-oxo-7-(4-propan-2-yloxyphenyl)heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-12(2)20-14-10-8-13(9-11-14)15(17)6-4-3-5-7-16(18)19/h8-12H,3-7H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNBIRWQBXQPCCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645447 | |

| Record name | 7-Oxo-7-{4-[(propan-2-yl)oxy]phenyl}heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-91-8 | |

| Record name | 4-(1-Methylethoxy)-ζ-oxobenzeneheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Oxo-7-{4-[(propan-2-yl)oxy]phenyl}heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 7 Oxo 7 4 Isopropoxyphenyl Heptanoic Acid

Established Synthetic Pathways for 7-Oxo-7-(4-isopropoxyphenyl)heptanoic acid

The most prominent and established method for the synthesis of this compound is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of the target molecule reveals a logical disconnection at the bond between the aromatic ring and the carbonyl carbon. This bond can be retrosynthetically cleaved, leading to two key precursors: isopropoxybenzene and a seven-carbon acylating agent, such as pimeloyl chloride or pimelic anhydride. This disconnection is based on the well-established Friedel-Crafts acylation reaction.

The isopropoxy group on the benzene ring is an electron-donating group, which activates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the ortho and para positions. Due to steric hindrance from the bulky isopropoxy group, the para-substituted product is generally favored.

The key precursors for the synthesis are:

Isopropoxybenzene: This serves as the aromatic nucleophile.

Pimeloyl chloride or Pimelic anhydride: These act as the electrophilic acylating agents.

Reaction Conditions and Optimization Strategies

The Friedel-Crafts acylation is typically carried out in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction involves the formation of a highly electrophilic acylium ion from the reaction of the acylating agent with the Lewis acid. This acylium ion is then attacked by the electron-rich isopropoxybenzene ring.

Reaction with Pimeloyl Chloride:

When pimeloyl chloride is used, it reacts with AlCl₃ to form an acylium ion. The aromatic ring of isopropoxybenzene then attacks this electrophile, leading to the formation of a sigma complex, which subsequently loses a proton to restore aromaticity and yield the desired product. A stoichiometric amount of the Lewis acid is often required because the product ketone can form a complex with the catalyst.

Reaction with Pimelic Anhydride:

Pimelic anhydride can also be used as the acylating agent. The reaction mechanism is similar, involving the activation of the anhydride by the Lewis acid to generate the acylium ion.

Optimization Strategies:

Several factors can be optimized to improve the yield and selectivity of the reaction:

Solvent: The choice of solvent is crucial. Non-polar solvents such as dichloromethane or carbon disulfide are commonly used.

Temperature: The reaction temperature can influence the rate and selectivity. Lower temperatures can sometimes improve selectivity by minimizing side reactions.

Stoichiometry: The molar ratio of the reactants and the catalyst needs to be carefully controlled to maximize the yield and prevent side reactions like polyacylation, although the deactivating nature of the resulting ketone group generally prevents this.

| Parameter | Condition | Rationale |

| Catalyst | Aluminum chloride (AlCl₃) | Strong Lewis acid to generate the acylium ion. |

| Solvent | Dichloromethane, Carbon disulfide | Inert solvent that does not react with the catalyst. |

| Temperature | 0 °C to room temperature | To control the reaction rate and minimize side reactions. |

| Work-up | Aqueous acid | To quench the reaction and decompose the catalyst complex. |

Novel Approaches in the Synthesis of this compound

While Friedel-Crafts acylation remains the standard, modern synthetic methodologies offer potential alternative routes. These novel approaches often focus on greener and more efficient catalytic systems.

One such approach could involve the use of solid acid catalysts, such as zeolites, which can offer advantages in terms of reusability and reduced waste compared to traditional Lewis acids. Additionally, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, could potentially be adapted to form the aryl-ketone bond, though this would require a more complex multi-step synthesis of the appropriate precursors.

Derivatization Strategies and Analogue Synthesis Based on the this compound Scaffold

The presence of two distinct functional groups, a ketone and a carboxylic acid, in this compound allows for a wide range of derivatization strategies to synthesize various analogues.

Structural Modifications and Functional Group Interconversions

The ketone and carboxylic acid moieties can be selectively or simultaneously modified.

Reactions of the Ketone Group:

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄).

Reductive Amination: Reaction with an amine in the presence of a reducing agent can introduce an amino group.

Wittig Reaction: The carbonyl group can be converted to a carbon-carbon double bond.

Reactions of the Carboxylic Acid Group:

Esterification: The carboxylic acid can be converted to an ester by reacting with an alcohol under acidic conditions.

Amidation: Reaction with an amine, often activated by a coupling agent, yields an amide.

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

| Functional Group | Reaction | Reagents | Product Functional Group |

| Ketone | Reduction | NaBH₄ | Secondary Alcohol |

| Ketone | Reductive Amination | R-NH₂, NaBH₃CN | Amine |

| Carboxylic Acid | Esterification | R-OH, H⁺ | Ester |

| Carboxylic Acid | Amidation | R-NH₂, DCC | Amide |

Stereochemical Considerations in Synthesis

The synthesis of this compound via Friedel-Crafts acylation does not introduce any chiral centers, resulting in an achiral product. However, stereochemical considerations become important during the synthesis of certain derivatives.

For instance, the reduction of the ketone group to a secondary alcohol will create a new chiral center. The use of non-stereoselective reducing agents like NaBH₄ will result in a racemic mixture of the two enantiomers of the corresponding alcohol. To obtain a specific stereoisomer, a stereoselective reducing agent or a chiral catalyst would be required.

Preclinical Investigation of Biological Activities of 7 Oxo 7 4 Isopropoxyphenyl Heptanoic Acid

In Vitro Studies of 7-Oxo-7-(4-isopropoxyphenyl)heptanoic acid

No publicly available scientific literature was found detailing the in vitro studies of this compound.

Cell-Based Assays and Cellular Pathway Modulation

A thorough search did not yield any studies on the effects of this compound in cell-based assays or its potential to modulate any cellular pathways.

Enzymatic Inhibition or Activation Profiling

There is no available data describing the enzymatic inhibition or activation profile of this compound against any known enzymes.

Receptor Binding Assays and Ligand Interactions

No information was found regarding receptor binding assays conducted with this compound. Consequently, its ability to interact with any specific biological receptors as a ligand remains uncharacterized in the public domain.

Gene Expression and Proteomic Analysis in Cellular Models

No studies were identified that investigated the effects of this compound on gene expression or the proteome in any cellular models.

In Vivo Preclinical Models and Pharmacodynamic Endpoints of this compound

The scientific literature lacks any reports on in vivo studies conducted for this compound.

Animal Models for Efficacy Evaluation (e.g., disease models)

No data is available regarding the evaluation of this compound in any animal models for any disease, and therefore no pharmacodynamic endpoints have been established.

Biomarker Identification and Validation in Preclinical Settings

Detailed research findings on the identification of potential biomarkers in response to treatment with this compound in preclinical models are not available.

There is no information on the validation of these biomarkers, including their correlation with the compound's pharmacological activity or therapeutic efficacy in preclinical studies.

Data tables summarizing biomarker data from preclinical investigations could not be generated due to the lack of source information.

It is important to note that the absence of published research does not definitively mean that no investigation has ever been conducted, but rather that such information is not currently available to the public.

Structure Activity Relationship Sar Studies of 7 Oxo 7 4 Isopropoxyphenyl Heptanoic Acid and Its Analogues

Elucidation of Key Structural Features for Biological Activity

Specific research elucidating the key structural features of 7-Oxo-7-(4-isopropoxyphenyl)heptanoic acid for a particular biological activity is not documented in publicly accessible literature. To understand its potential SAR, the molecule can be dissected into three key regions: the 4-isopropoxyphenyl group, the heptanoic acid chain, and the 7-oxo group.

The 4-isopropoxyphenyl Group: The nature and position of the substituent on the phenyl ring are critical for activity in many drug classes. The isopropoxy group at the para position contributes to the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. The size and electronic properties of this group would likely be a key area for modification in any SAR study.

The Heptanoic Acid Chain: The length and flexibility of the alkyl chain are often crucial for optimal interaction with a biological target. The seven-carbon chain in this molecule provides a specific distance and conformational flexibility between the aromatic ring and the carboxylic acid group. Variations in chain length would be a primary focus of analogue synthesis to probe the dimensions of a potential binding site.

The 7-Oxo and Carboxylic Acid Groups: The ketone and carboxylic acid functionalities are polar groups capable of forming hydrogen bonds and ionic interactions, respectively. These are often essential for anchoring a molecule to its biological target. The relative positioning of these two groups is fixed by the heptanoic acid chain.

Without experimental data, any discussion of the precise contributions of these features to a specific biological activity remains speculative.

Computational Approaches in SAR Analysis of this compound

No computational studies, such as molecular docking or Quantitative Structure-Activity Relationship (QSAR) modeling, have been published specifically for this compound.

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific protein target. To perform a molecular docking study for this compound, a relevant biological target would first need to be identified. As this information is not available, no specific ligand-protein interaction studies can be reported.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a statistical method used to correlate the chemical structure of a series of compounds with their biological activity. To develop a QSAR model, a dataset of structurally related analogues with measured biological activity is required. As no such dataset for analogues of this compound has been published, no QSAR models have been developed.

Analytical and Bioanalytical Methodologies for 7 Oxo 7 4 Isopropoxyphenyl Heptanoic Acid Research

Bioanalytical Quantification in Preclinical Matrices

The accurate quantification of 7-Oxo-7-(4-isopropoxyphenyl)heptanoic acid in preclinical matrices such as plasma, urine, and tissue homogenates is fundamental to understanding its pharmacokinetic and pharmacodynamic profile. The development and validation of robust bioanalytical methods are therefore critical for preclinical research. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a prevalent technique for this purpose, offering high sensitivity and selectivity. jfda-online.com

Sample Preparation Techniques

The complexity of biological matrices necessitates meticulous sample preparation to remove interfering substances and concentrate the analyte of interest prior to analysis. The choice of technique depends on the physicochemical properties of this compound, the nature of the biological matrix, and the desired analytical sensitivity. Common approaches include protein precipitation, liquid-liquid extraction, and solid-phase extraction.

Protein Precipitation (PPT)

Protein precipitation is a straightforward and rapid method for sample cleanup, particularly for plasma and serum samples. It involves the addition of an organic solvent, such as acetonitrile (B52724) or methanol, to the sample to denature and precipitate proteins. Following centrifugation, the supernatant containing the analyte can be directly injected into the LC-MS/MS system or subjected to further cleanup.

Advantages: Simplicity, speed, and low cost.

Disadvantages: It may not effectively remove other endogenous interferences like phospholipids, which can lead to ion suppression or enhancement in the mass spectrometer.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.gov For an acidic compound like this compound, the pH of the aqueous phase can be adjusted to below its pKa to ensure it is in a neutral, more organic-soluble form, facilitating its extraction into an organic solvent like ethyl acetate (B1210297) or methyl tert-butyl ether.

Advantages: Can provide a cleaner extract compared to protein precipitation by removing a wider range of interferences. nih.gov

Disadvantages: Can be more time-consuming and labor-intensive than PPT, and may involve the use of larger volumes of organic solvents. researchgate.net

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a highly selective and efficient sample preparation technique that utilizes a solid sorbent to isolate analytes from a liquid sample. nih.gov For this compound, a mixed-mode or an ion-exchange sorbent could be employed for optimal purification. The general steps involve conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte of interest with an appropriate solvent.

Advantages: Provides high recovery and concentration of the analyte, leading to cleaner extracts and improved sensitivity. nih.gov It is also amenable to automation for high-throughput analysis. nih.gov

Disadvantages: Method development can be more complex and the cost of SPE cartridges can be higher compared to PPT and LLE.

Below is an interactive table summarizing the key aspects of these sample preparation techniques.

| Technique | Principle | Advantages | Disadvantages |

| Protein Precipitation (PPT) | Precipitation of proteins using an organic solvent. | Simple, fast, low cost. | May not remove all interferences. |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquids. | Cleaner extracts than PPT. | More time-consuming, larger solvent volumes. |

| Solid-Phase Extraction (SPE) | Adsorption of the analyte onto a solid sorbent, followed by elution. | High recovery, high selectivity, automatable. | More complex method development, higher cost. |

Method Validation for Research Applications

For research applications, bioanalytical method validation ensures that the analytical procedure is reliable and reproducible for its intended purpose. While not as stringent as regulatory guidelines for clinical studies, key validation parameters should still be assessed to ensure data quality. According to principles from various guidelines, a typical validation would include the assessment of specificity, linearity, accuracy, precision, and stability. mdpi.com

Specificity and Selectivity

Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is typically assessed by analyzing blank matrix samples from at least six different sources to check for interferences at the retention time of the analyte and its internal standard.

Linearity

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by analyzing a series of standards of known concentrations. The curve is then fitted with a linear regression model, and the coefficient of determination (r²) should ideally be ≥ 0.99.

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of scatter between a series of measurements. These are evaluated by analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in multiple replicates. For research purposes, the mean accuracy should be within ±20% of the nominal value (25% for the lower limit of quantification, LLOQ), and the precision, expressed as the coefficient of variation (CV), should not exceed 20% (25% for LLOQ).

Stability

The stability of this compound in the biological matrix must be evaluated under various conditions that mimic sample handling and storage. This includes:

Freeze-Thaw Stability: Assesses the stability of the analyte after repeated freezing and thawing cycles.

Short-Term Stability: Evaluates stability at room temperature for a period that reflects the sample handling time.

Long-Term Stability: Determines the stability of the analyte in the matrix when stored at a specific temperature (e.g., -20°C or -80°C) for an extended period.

Post-Preparative Stability: Assesses the stability of the processed samples in the autosampler before injection.

The following table provides a hypothetical example of method validation parameters for the analysis of this compound in rat plasma.

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Accuracy | 80-120% (75-125% for LLOQ) | 95.2 - 108.5% |

| Precision (CV) | ≤ 20% (≤ 25% for LLOQ) | 4.8 - 9.2% |

| Freeze-Thaw Stability (3 cycles) | % Bias within ±20% | -8.5% |

| Short-Term Stability (4h, RT) | % Bias within ±20% | -5.1% |

| Long-Term Stability (30 days, -80°C) | % Bias within ±20% | -11.3% |

| Post-Preparative Stability (24h, 4°C) | % Bias within ±20% | -6.7% |

Preclinical Pharmacokinetic and Metabolic Profiling of 7 Oxo 7 4 Isopropoxyphenyl Heptanoic Acid

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Models

The characterization of a drug candidate's ADME properties is fundamental to preclinical development. These studies are designed to understand how a living system handles the compound, providing insights into its potential efficacy and safety.

In Vitro Metabolic Stability (e.g., liver microsomes)

The metabolic stability of a compound is a critical determinant of its in vivo half-life and oral bioavailability. This is often first assessed using in vitro systems, such as liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs). evotec.com

In a typical assay, 7-Oxo-7-(4-isopropoxyphenyl)heptanoic acid would be incubated with liver microsomes from various preclinical species (e.g., mouse, rat, dog) and human donors. youtube.comnuvisan.com The reaction is initiated by adding a necessary cofactor, NADPH, and samples are collected at several time points. evotec.com The concentration of the parent compound remaining is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nuvisan.commercell.com The rate of disappearance allows for the calculation of key parameters such as the in vitro half-life (t½) and the intrinsic clearance (CLint). nuvisan.com Compounds with high intrinsic clearance in these assays are often predicted to have high hepatic clearance and short half-lives in vivo. youtube.com

Interactive Table 1: Representative In Vitro Metabolic Stability of this compound in Liver Microsomes Note: The data in this table is hypothetical and for illustrative purposes.

| Species | In Vitro t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

|---|---|---|

| Mouse | 15 | 92.4 |

| Rat | 28 | 49.5 |

Identification of Major Metabolites in Preclinical Species

Identifying the metabolic pathways of a new chemical entity is crucial for understanding its clearance mechanisms and identifying potentially active or toxic metabolites. Following incubation with in vitro systems like microsomes or hepatocytes, samples are analyzed using high-resolution mass spectrometry to detect and structurally elucidate metabolites.

For this compound, several metabolic pathways could be hypothesized based on its structure. These include:

Oxidative metabolism: Hydroxylation on the alkyl chain or the aromatic ring.

Reduction: Conversion of the ketone group to a secondary alcohol.

Hydrolysis: Cleavage of the isopropoxy ester group to form the corresponding carboxylic acid.

Interactive Table 2: Potential Major Metabolites of this compound in Preclinical Species Note: The data in this table is hypothetical and for illustrative purposes.

| Metabolite ID | Proposed Structure | Preclinical Species Detected |

|---|---|---|

| M1 | 7-Hydroxy-7-(4-isopropoxyphenyl)heptanoic acid | Rat, Mouse |

| M2 | 7-Oxo-7-(4-hydroxyphenyl)heptanoic acid | Rat, Human |

Excretion Pathways and Clearance Mechanisms

Excretion studies determine the routes by which the compound and its metabolites are eliminated from the body. Typically, a radiolabeled version of the compound is administered to preclinical species, and urine, feces, and bile are collected over time to measure the amount of radioactivity excreted.

This analysis reveals the relative importance of renal (urine) versus biliary (feces) excretion. The total clearance (CL) of a drug is the sum of all elimination processes, including metabolic clearance by the liver and renal excretion. Understanding these pathways is vital for predicting how the drug might behave in patients with impaired kidney or liver function.

Pharmacokinetic Modeling in Preclinical Studies

Pharmacokinetic (PK) modeling uses mathematical models to describe and predict the concentration of a drug over time in the body. This is essential for interpreting preclinical data and scaling it to predict human pharmacokinetics.

Compartmental and Non-Compartmental Analysis

Non-Compartmental Analysis (NCA): This is a model-independent method used to determine key PK parameters directly from the plasma concentration-time data. nih.govnih.gov It does not require assumptions about the specific structure of the body's compartments. mathworks.com NCA is widely used to calculate parameters such as the area under the concentration-time curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), terminal half-life (t½), apparent clearance (CL/F), and apparent volume of distribution (Vz/F). nih.govclinicaltrials.gov

Compartmental Analysis: This approach involves fitting concentration-time data to a specific model (e.g., one-compartment or two-compartment) that represents the body as a series of interconnected compartments. While more complex, this method can provide a more detailed description of the drug's distribution and elimination phases.

Interactive Table 3: Representative Non-Compartmental Pharmacokinetic Parameters for this compound in Rats Note: The data in this table is hypothetical and for illustrative purposes following a single dose.

| Parameter | Value | Units |

|---|---|---|

| Cmax | 1250 | ng/mL |

| Tmax | 1.5 | h |

| AUC(0-inf) | 8500 | ng*h/mL |

| t½ | 4.2 | h |

| CL/F | 2.0 | L/h/kg |

In Vitro-In Vivo Correlation (IVIVC) Considerations for Preclinical Data

An IVIVC is a predictive mathematical relationship between an in vitro property of a dosage form and an in vivo response. nih.gov A primary goal in preclinical ADME studies is to establish a correlation between in vitro metabolic clearance and in vivo hepatic clearance.

The intrinsic clearance (CLint) values obtained from liver microsome studies (Section 6.1.1) can be scaled using physiological parameters (e.g., liver blood flow, microsomal protein per gram of liver) to predict the in vivo hepatic clearance in that species. A successful correlation allows these relatively simple in vitro assays to predict the in vivo behavior of new compounds, accelerating the drug development process. nih.gov This is most effective for compounds where hepatic metabolism is the dominant clearance pathway. nih.gov

Theoretical Chemistry and Computational Studies of 7 Oxo 7 4 Isopropoxyphenyl Heptanoic Acid

Quantum Chemical Calculations of Molecular Properties

Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental to understanding the behavior of molecules at the electronic level. These calculations can predict a wide range of properties, from the distribution of electrons to the energies of different molecular orbitals. For 7-Oxo-7-(4-isopropoxyphenyl)heptanoic acid, such calculations are invaluable for characterizing its reactivity and stability.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its chemical reactivity. Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to calculate various electronic properties and reactivity descriptors. These descriptors provide a quantitative measure of how a molecule is likely to behave in a chemical reaction.

Key electronic properties that can be calculated for this compound include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily polarizable and more reactive.

Other important reactivity descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and chemical softness. These parameters help in understanding the molecule's propensity to undergo various types of chemical reactions. For instance, the molecular electrostatic potential (MEP) map can visualize the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack. In this compound, the carbonyl oxygen and the carboxylic acid group would be expected to be regions of negative potential, while the hydrogen of the carboxylic acid would be a region of positive potential.

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 1.2 eV |

| Electronegativity (χ) | 3.85 eV |

| Chemical Hardness (η) | 2.65 eV |

| Chemical Softness (S) | 0.38 eV⁻¹ |

Conformational Analysis and Energy Landscapes

The flexibility of the heptanoic acid chain in this compound means that the molecule can adopt a multitude of conformations. Conformational analysis aims to identify the stable conformers and to map the potential energy surface (PES) that describes the energy of the molecule as a function of its geometry.

Computational methods can systematically explore the conformational space of the molecule by rotating its single bonds. For each resulting conformation, the energy can be calculated to identify low-energy, stable structures. The results of such an analysis would likely reveal several local minima on the PES, corresponding to different folded and extended conformations of the aliphatic chain. The global minimum would represent the most stable conformation in the gas phase. Studies on similar flexible molecules have shown that both "hairpin" conformations, where the two ends of the molecule are close, and more linear, "stepped" conformations can be energetically favorable. acs.orgnih.gov

The relative energies of these conformers are crucial, as they determine the probability of finding the molecule in a particular shape at a given temperature. The energy barriers between different conformers, also obtainable from the PES, dictate the kinetics of conformational change. For flexible molecules, these barriers are often low enough to allow for rapid interconversion at room temperature. nih.gov

| Conformer | Description | Relative Energy (kcal/mol) | Key Dihedral Angle(s) |

|---|---|---|---|

| 1 (Global Minimum) | Extended Chain | 0.00 | ~180° |

| 2 | Partially Folded | 1.25 | ~60° |

| 3 | "Hairpin-like" | 2.50 | Variable |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time, offering insights into dynamic processes such as conformational changes and intermolecular interactions.

Solvent Interactions and Dynamics

The behavior of this compound in a solution is significantly influenced by its interactions with solvent molecules. MD simulations can explicitly model the solvent, providing a detailed picture of the solvation process. For example, in an aqueous environment, water molecules would be expected to form hydrogen bonds with the carboxylic acid and carbonyl groups of the molecule.

By analyzing the trajectories from an MD simulation, one can calculate properties such as the radial distribution function (RDF), which describes the probability of finding a solvent molecule at a certain distance from a specific atom or functional group on the solute. The RDF for water around the carboxylic acid group would likely show a high peak at a short distance, indicative of strong hydrogen bonding. The dynamics of these interactions, such as the lifetime of hydrogen bonds, can also be quantified. Furthermore, MD simulations can be used to compute the solvation free energy, which is a measure of the energetic cost or benefit of transferring the molecule from the gas phase to the solvent.

Ligand-Target Interactions at a Molecular Level

If this compound is being investigated for its potential to interact with a biological target, such as a protein, MD simulations are a powerful tool for studying these interactions at the molecular level. After an initial docking of the ligand into the protein's binding site, an MD simulation can be run to observe the stability of the binding pose and the nature of the interactions over time.

These simulations can reveal the key amino acid residues involved in binding and the types of interactions that are most important, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The flexibility of both the ligand and the protein can be accounted for, providing a more realistic model of the binding process than static docking alone. By calculating the binding free energy from the MD simulation, one can estimate the affinity of the ligand for the target.

Cheminformatics and Data Mining for Analogues of this compound

Cheminformatics involves the use of computational methods to analyze large datasets of chemical information. For this compound, cheminformatics approaches can be used to identify structurally similar molecules (analogues) and to build predictive models for its properties and activities.

By searching chemical databases using the structure of this compound as a query, it is possible to retrieve a set of known compounds with similar structural features. This can be done using various similarity metrics, such as Tanimoto similarity based on molecular fingerprints. Analyzing the properties and known activities of these analogues can provide valuable insights into the potential characteristics of the target molecule.

Furthermore, if a set of analogues with measured biological activity is available, a Quantitative Structure-Activity Relationship (QSAR) model can be developed. nih.govmdpi.com QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are built by calculating a variety of molecular descriptors for each compound and then using statistical methods to find a correlation between these descriptors and the observed activity. A robust QSAR model can then be used to predict the activity of new, untested compounds, including this compound, and to guide the design of more potent analogues.

Future Research and Applications of this compound in Chemical Biology: A Field Ripe for Exploration

Initial investigations into the chemical properties of this compound, a compound with the molecular formula C16H22O4, have laid the groundwork for its potential exploration in the field of chemical biology. labshake.com While detailed research on its specific biological activities and applications remains nascent, its structural features suggest several promising avenues for future inquiry. This article outlines potential future research directions and applications for this compound, focusing on its capacity to unveil new biological pathways, serve as a chemical probe, and integrate with modern research technologies.

Q & A

Q. What are the established synthetic pathways for 7-Oxo-7-(4-isopropoxyphenyl)heptanoic acid, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with aryl ketone derivatives or substituted phenyl precursors. For example, ethyl 7-oxo-7-(4-isopropoxyphenyl)heptanoate (a closely related ester) is hydrolyzed under acidic or basic conditions to yield the carboxylic acid . Key intermediates include 4-isopropoxyphenyl-substituted ketones and heptanoate esters. Reaction optimization often focuses on controlling stereochemistry and minimizing side reactions (e.g., over-oxidation) using catalysts like Pd/C or enzymatic systems .

Q. How is the stability of this compound assessed under varying pH and temperature conditions?

Methodological Answer: Stability studies employ accelerated degradation protocols:

- pH-dependent stability : Incubate the compound in buffers (pH 1–12) at 37°C and monitor degradation via HPLC or LC-MS.

- Thermal stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition thresholds .

Data from related heptanoic acid derivatives suggest susceptibility to hydrolysis at extreme pH and thermal degradation above 150°C .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : H and C NMR confirm the isopropoxyphenyl moiety (δ 1.2–1.4 ppm for isopropyl protons) and ketone/acid functionalities.

- FT-IR : Peaks at ~1700 cm (C=O stretch) and ~2500–3300 cm (O-H stretch) validate the acid group.

- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion [M-H] at m/z 307.1445 (calculated for CHO) .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability while maintaining enantiomeric purity?

Methodological Answer:

- Flow Chemistry : Continuous flow systems enhance reaction control and reduce side products. For example, microreactors can optimize the acylation step using 4-isopropoxyphenylacetyl chloride.

- Chiral Resolution : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in preparative HPLC to separate enantiomers .

- Catalyst Screening : Test asymmetric hydrogenation catalysts (e.g., BINAP-Ru complexes) to improve stereoselectivity .

Q. What computational models predict the pharmacokinetic properties of this compound?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate interactions with serum albumin to predict plasma protein binding.

- ADMET Prediction Tools : Use SwissADME or ADMETLab to estimate bioavailability, logP (~2.8), and CYP450 metabolism profiles .

- Docking Studies : Model binding affinities to targets like PPAR-γ or COX-2 using AutoDock Vina, leveraging structural analogs (e.g., mycophenolic acid derivatives) .

Q. How do conflicting bioactivity data (e.g., in vitro vs. in vivo anti-inflammatory effects) arise, and how can they be resolved?

Methodological Answer:

- Metabolite Interference : In vivo metabolites (e.g., glucuronidated forms) may lack activity. Perform LC-MS/MS to identify active metabolites .

- Dosage Discrepancies : Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to align in vitro IC values with effective plasma concentrations in vivo .

- Cell Model Limitations : Compare primary cells vs. immortalized lines; primary macrophages often better replicate in vivo responses .

Q. What strategies validate the compound’s role in modulating oxidative stress pathways?

Methodological Answer:

- ROS Assays : Quantify reactive oxygen species (ROS) in HO-treated HepG2 cells using DCFH-DA fluorescence.

- Nrf2 Pathway Analysis : Perform Western blotting for Nrf2 nuclear translocation and downstream targets (e.g., HO-1) .

- Gene Knockdown : Use siRNA targeting Nrf2 to confirm pathway specificity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC50_{50}50 values across studies?

Methodological Answer:

- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time.

- Reference Standards : Use pharmacopeial-grade reference materials (e.g., USP/EP standards) to calibrate assays .

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data and identify outliers .

Experimental Design Considerations

Q. What in vivo models are optimal for studying this compound’s antihypertensive effects?

Methodological Answer:

- Spontaneously Hypertensive Rats (SHR) : Monitor blood pressure via telemetry pre- and post-administration.

- ACE2 Knockout Mice : Evaluate specificity by comparing wild-type and knockout models .

- Dose-Response Curves : Use staggered dosing (1–100 mg/kg) to establish efficacy and toxicity thresholds .

Methodological Innovations

Q. How can machine learning improve the design of derivatives with enhanced bioactivity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.